molecular formula C16H23NO5S B11695911 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate

2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11695911
M. Wt: 341.4 g/mol
InChI Key: FETOMBLRQHKUQS-UHFFFAOYSA-N
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Description

2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a pivalamido (2,2-dimethylpropanamido) group at the 5-position, diethyl ester groups at the 2- and 4-positions, and a methyl substituent at the 3-position. Its synthesis typically involves the derivatization of the precursor Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (compound I), which is a common intermediate in the preparation of bioactive thiophene derivatives .

Properties

Molecular Formula

C16H23NO5S

Molecular Weight

341.4 g/mol

IUPAC Name

diethyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H23NO5S/c1-7-21-13(18)10-9(3)11(14(19)22-8-2)23-12(10)17-15(20)16(4,5)6/h7-8H2,1-6H3,(H,17,20)

InChI Key

FETOMBLRQHKUQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Ester Groups: Esterification reactions are used to introduce the diethyl ester groups at the 2 and 4 positions of the thiophene ring.

    Amidation: The amide group is introduced by reacting the ester with 2,2-dimethylpropanamide under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or amide groups, converting them into alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in pharmacological research due to its bioactive properties.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar thiophene compounds exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
    MicroorganismZone of Inhibition (mm)MIC (µg/mL)
    Staphylococcus aureus1525
    Escherichia coli1230
  • Cytotoxicity : In vitro tests have suggested that the compound may possess selective cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell proliferation.
    Cell LineIC50 (µM)% Inhibition at 50 µM
    HepG22085
    NCI-H6611590

Enzyme Inhibition

Research suggests that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been hypothesized that it could inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene ring significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising results in inhibiting cell growth. The study highlighted the potential for development into anticancer agents through further research on their mechanisms of action.

Mechanism of Action

The mechanism of action of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Structural Comparison with Analogues

The structural uniqueness of the target compound lies in its 5-position pivalamido substituent, which distinguishes it from other derivatives. Key analogues include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Evidence ID
2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate 2,2-Dimethylpropanamido (pivalamido) C₁₇H₂₅N₂O₅S 369.46 Target
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate 2-Chloroacetamido C₁₃H₁₇ClN₂O₅S 333.79
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido C₁₃H₁₇N₂O₅S 313.35
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Trifluoroacetamido C₁₃H₁₅F₃N₂O₅S 368.33
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (precursor) Amino C₁₁H₁₅N₂O₄S 271.31

Key Observations :

  • Steric Effects : The pivalamido group (tert-butyl-like) in the target compound introduces significant steric bulk compared to smaller substituents like acetamido or chloroacetamido. This may influence solubility, crystallization, and intermolecular interactions .

Physicochemical Properties Comparison

Physical properties vary with substituent chemistry:

Compound Melting Point (°C) Solubility Trends Notes Evidence ID
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate 164–169 Moderate in polar aprotic solvents High purity (96%)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Not reported Likely soluble in DMSO, CHCl₃ Stable hydrogen-bonded packing
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Not reported Enhanced solubility in DMSO High binding affinity in docking

Key Observations :

  • Trifluoroacetamido derivatives may exhibit higher solubility in polar solvents due to increased polarity .

Key Observations :

  • The pivalamido group’s steric bulk may reduce binding accessibility compared to smaller amides (e.g., trifluoroacetamido), but enhance metabolic stability .
  • The precursor (amino derivative) is critical for synthesizing bioactive compounds, highlighting the role of functional group diversification .

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal insights into molecular conformation and packing:

Compound Conformation Features Hydrogen Bonding Evidence ID
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Near-planar thiophene ring; RMSD = 0.055 Å N–H⋯O and C–H⋯O bonds form S(6) rings
Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate Schiff base formation; intramolecular O–H⋯N stabilization Layered packing via van der Waals interactions

Key Observations :

  • The acetamido derivative stabilizes via hydrogen bonds, while Schiff base analogues rely on π-stacking and van der Waals forces .

Biological Activity

2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate (CAS Number: 300828-45-9) is a synthetic compound with potential biological activities. Its unique structure includes a thiophene ring and multiple functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate is C16H23NO5SC_{16}H_{23}NO_5S, with a molecular weight of approximately 341.42 g/mol. The compound features a thiophene ring substituted with ethyl groups and an amide group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H23NO5S
Molecular Weight341.42 g/mol
CAS Number300828-45-9
SMILESCCOC(=O)c1sc(c(c1C)C(=O)OCC)NC(=O)C(C)(C)C

Biological Activity

Research into the biological activity of this compound has been limited but suggests several potential mechanisms of action.

Antimicrobial Activity

Preliminary studies indicate that derivatives of thiophene compounds exhibit antimicrobial properties. For instance, similar thiophene derivatives have been shown to inhibit the growth of various bacterial strains . Although specific studies on 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate are scarce, its structural analogs suggest a potential for antimicrobial efficacy.

Anticancer Potential

Thiophene derivatives have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways. In particular, compounds containing thiophene rings have been reported to induce apoptosis in cancer cell lines through modulation of the MAPK/ERK pathway . Future studies could elucidate whether this compound shares similar mechanisms.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. For example, some studies have highlighted the role of thiophene derivatives in protecting neuronal cells from oxidative stress-induced damage . Investigating the neuroprotective potential of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate could provide insights into its therapeutic applications in neurodegenerative diseases.

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